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molecular formula C11H7ClFN5S B8383921 7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine

7-(2-Chloro-6-fluorobenzylamino)[1,2,5]thiadiazolo[3,4-d]pyrimidine

Cat. No. B8383921
M. Wt: 295.72 g/mol
InChI Key: GOQQBVBJSQRBEB-UHFFFAOYSA-N
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Patent
USRE031429

Procedure details

A flask was charged with 1.54 g. (0.01 mole) of 7-amino[1,2,5]thiadiazolo[3,4-d]pyrimidine prepared by the process set forth in Example 1 and 4.0 g. (0.025 mole) of 2-chloro-6-fluorobenzylamine prepared by the process set forth in Example 2. The suspension was stirred and heated at 105° C. for 18 hours. Ten ml. water and 20 ml. hexane were added in one portion and the resulting solid collected by filtration. The cake was washed with hexane and dried at 50° C. in vacuo to afford 2.86 g. (97%) of product. M.p. 224°-226° C.; tlc on silica gel in chloroform-methanol (8:1) showed a single fluorescent blue spot at Rf =0.8; NMR (DMSO-d6) δ 4.92 (2H, s); 7.21 (broad s, 3H); 8.44 (s, 1H); 9.45 (s, 1H).
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.025 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]2[C:4](=[N:8][S:9][N:10]=2)[N:5]=[CH:6][N:7]=1.[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:13]=1[CH2:14]N.O.CCCCCC>C(Cl)(Cl)Cl.CO>[Cl:11][C:12]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:13]=1[CH2:14][NH:1][C:2]1[C:3]2[C:4](=[N:8][S:9][N:10]=2)[N:5]=[CH:6][N:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
NC=1C=2C(N=CN1)=NSN2
Step Two
Name
Quantity
0.025 mol
Type
reactant
Smiles
ClC1=C(CN)C(=CC=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Five
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A flask was charged with 1.54 g
FILTRATION
Type
FILTRATION
Details
the resulting solid collected by filtration
WASH
Type
WASH
Details
The cake was washed with hexane
CUSTOM
Type
CUSTOM
Details
dried at 50° C. in vacuo
CUSTOM
Type
CUSTOM
Details
to afford 2.86 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(CNC=2C=3C(N=CN2)=NSN3)C(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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